5-Chloro-2-nitrophenol

説明

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

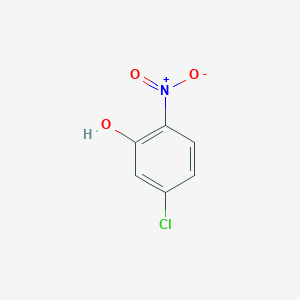

Structure

2D Structure

3D Structure

特性

IUPAC Name |

5-chloro-2-nitrophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4ClNO3/c7-4-1-2-5(8(10)11)6(9)3-4/h1-3,9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZDBQSFPAMTTIS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7060596 | |

| Record name | Phenol, 5-chloro-2-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7060596 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

611-07-4 | |

| Record name | 5-Chloro-2-nitrophenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=611-07-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Chloro-2-nitrophenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000611074 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenol, 5-chloro-2-nitro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Phenol, 5-chloro-2-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7060596 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-chloro-2-nitrophenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.319 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-Chloro-2-nitrophenol | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9J75UJ5JGL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 5-Chloro-2-nitrophenol: Chemical Properties, Structure, and Experimental Protocols

This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and analysis of 5-Chloro-2-nitrophenol (CAS No. 611-07-4). Designed for researchers, scientists, and professionals in drug development, this document consolidates key data into structured tables, details relevant experimental protocols, and visualizes important chemical pathways and workflows.

Chemical Identity and Properties

This compound is a substituted aromatic compound containing chloro, nitro, and hydroxyl functional groups. These groups contribute to its specific chemical reactivity and physical properties. It is often used as an intermediate in the synthesis of dyes, agricultural chemicals, and pharmaceuticals.[1]

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below, providing a quick reference for experimental planning and safety assessments.

| Property | Value | Reference |

| CAS Number | 611-07-4 | [2][3][4][5][6] |

| Molecular Formula | C₆H₄ClNO₃ | [2][3][4][5] |

| Molecular Weight | 173.55 g/mol | [2][3][4] |

| Appearance | Light yellow powder or oil | [3] |

| Melting Point | 36.5 - 41 °C | [7][8] |

| Boiling Point | 247.6 ± 20.0 °C (Predicted) | [8] |

| Density | 1.4914 - 1.6 g/cm³ (estimate) | [3][8] |

| Flash Point | 103.5 °C | [3][8] |

| Vapor Pressure | 0.0161 mmHg at 25°C | [8] |

| Refractive Index | 1.5810 - 1.627 (estimate) | [8] |

Solubility

Chemical Structure

The chemical structure of this compound features a benzene ring substituted with a hydroxyl group at position 1, a nitro group at position 2, and a chlorine atom at position 5.

Synonyms: 2-Nitro-5-chlorophenol, 6-Nitro-3-chlorophenol[2][10]

Crystallographic Data

A crystal structure analysis of this compound reveals that the asymmetric unit contains two independent molecules.[1] Intramolecular hydrogen bonds are formed between the hydroxyl and nitro groups.[1] The crystal system is triclinic, and the structure is stabilized by a three-dimensional network of intermolecular hydrogen bonds and other contacts.[1]

| Crystallographic Parameter | Value |

| Crystal System | Triclinic |

| a | 7.5390 (15) Å |

| b | 8.1640 (16) Å |

| c | 13.132 (3) Å |

| α | 94.75 (3)° |

| β | 96.48 (3)° |

| γ | 116.46 (3)° |

| Volume | 710.9 (2) ų |

| (Data from a single crystal X-ray diffraction study)[1] |

Spectral Data

Spectroscopic data is crucial for the identification and characterization of this compound. Below is a summary of available spectral information.

NMR Spectroscopy

| Nucleus | Solvent | Chemical Shift (ppm) |

| ¹H NMR | Not Specified | Data not explicitly found in searches, but spectra are available for similar compounds like 2-Chloro-5-nitrophenol.[11] |

| ¹³C NMR | Not Specified | Data not explicitly found in searches, but spectra are available for similar compounds like 2-Chloro-5-nitrophenol.[12] |

Infrared (IR) Spectroscopy and Mass Spectrometry (MS)

| Technique | Key Peaks / Fragments (m/z) | Reference |

| IR Spectrum | A digitized spectrum is not available, but a scanned image can be found in the NIST Chemistry WebBook. | [13] |

| Mass Spectrometry (EI) | Molecular Ion (M⁺): 173. Key fragments: 143. | [3][4] |

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the hydrolysis of 2,4-dichloronitrobenzene.[7]

Materials:

-

2,4-dichloronitrobenzene (192 g)

-

Dimethyl sulfoxide (DMSO) (220 g)

-

50% Sodium Hydroxide (NaOH) solution (160 g)

-

30% Hydrochloric acid (HCl) (122 g)

-

Water

Procedure:

-

Charge a reaction vessel with 192 g of 2,4-dichloronitrobenzene and 220 g of DMSO.

-

Add 160 g of 50% NaOH solution at 60°C over a period of 1 hour.

-

Stir the reaction mixture for 22 hours at 60°C.

-

Add 150 ml of water and allow the mixture to cool to 20°C with stirring.

-

Filter the resulting red sodium salt of this compound and wash it three times with 50 ml portions of water.

-

Add the moist salt to 122 g of 30% HCl to yield this compound as an oil.

-

Separate the oil and dry it under vacuum.

The expected yield is approximately 151.5 g (87% of the theoretical yield), with a melting point of 36.5°C.[7]

Analytical Methods

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are suitable techniques for the analysis and quantification of this compound.

HPLC Method:

-

Principle: Separation based on partitioning between a liquid mobile phase and a solid stationary phase.

-

Detector: Photodiode Array (PDA) or UV-Vis.

-

Sample Preparation: Dissolve the sample in a suitable solvent like methanol or acetonitrile and filter through a 0.45 µm syringe filter before injection.

-

Mobile Phase Example (for a similar compound): A gradient of acetonitrile and water.[14]

GC Method:

-

Principle: Separation based on partitioning between a gaseous mobile phase and a solid or liquid stationary phase.

-

Detector: Flame Ionization Detector (FID), Electron Capture Detector (ECD), or Mass Spectrometry (MS).

-

Sample Preparation: Dissolve the sample in a solvent such as methylene chloride.

-

Typical Conditions:

-

Injector Temperature: 250 °C

-

Oven Program: Start at 80 °C, ramp to 280 °C.

-

Reactivity and Biological Activity

This compound is stable under normal storage conditions.[2] It is incompatible with strong acids, strong bases, strong oxidizing agents, and strong reducing agents.[2]

Biodegradation

Research has shown that certain microorganisms can degrade this compound. For example, the bacterium Cupriavidus sp. strain CNP-8 can utilize it as a carbon source.[14] The degradation involves a partial reductive pathway. The initial step is the reduction of the nitro group.[14]

Relevance in Drug Development

While this compound itself is not typically a therapeutic agent, its derivatives and related compounds, such as 5-Chloro-2-nitroaniline, are important intermediates in the pharmaceutical industry.[15] For instance, 5-Chloro-2-nitroaniline has been used in the synthesis of potential cancer therapeutics and inhibitors of HIV-1 replication.[15] The reactivity of the functional groups on the this compound scaffold makes it a versatile starting material for creating libraries of compounds for drug discovery.

Safety and Handling

This compound is classified as a hazardous substance. It is harmful if swallowed and causes skin and serious eye irritation.[2][4] It may also cause respiratory irritation.[2][4]

GHS Hazard Statements:

-

H302: Harmful if swallowed

-

H315: Causes skin irritation

-

H319: Causes serious eye irritation

-

H335: May cause respiratory irritation

Precautionary Measures:

-

Handling: Use only in a well-ventilated area. Avoid breathing dust, mist, or spray. Wash skin thoroughly after handling. Wear protective gloves, clothing, eye, and face protection.[2]

-

Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[2]

-

First Aid:

-

Skin Contact: Wash with plenty of soap and water.

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.

-

Inhalation: Remove person to fresh air and keep comfortable for breathing.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water.[2]

-

In case of fire, suitable extinguishing media include alcohol-resistant foam, carbon dioxide, dry powder, and water spray.[2] Thermal decomposition can generate toxic gases such as carbon oxides, hydrogen chloride, and nitrogen oxides.[2]

This guide serves as a foundational resource for professionals working with this compound. For detailed safety information, always refer to the specific Safety Data Sheet (SDS) provided by the supplier.

References

- 1. 5-Chloro-2-nitrophenol - PMC [pmc.ncbi.nlm.nih.gov]

- 2. synquestprodstorage.blob.core.windows.net [synquestprodstorage.blob.core.windows.net]

- 3. Phenol, 5-chloro-2-nitro- [webbook.nist.gov]

- 4. Phenol, 5-chloro-2-nitro- | C6H4ClNO3 | CID 11900 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Phenol, 5-chloro-2-nitro- [webbook.nist.gov]

- 6. chemwhat.com [chemwhat.com]

- 7. prepchem.com [prepchem.com]

- 8. chembk.com [chembk.com]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

- 11. 2-Chloro-5-nitrophenol(619-10-3) 1H NMR spectrum [chemicalbook.com]

- 12. 2-Chloro-5-nitrophenol(619-10-3) 13C NMR spectrum [chemicalbook.com]

- 13. Phenol, 5-chloro-2-nitro- [webbook.nist.gov]

- 14. Frontiers | Genetic and Biochemical Characterization of 2-Chloro-5-Nitrophenol Degradation in a Newly Isolated Bacterium, Cupriavidus sp. Strain CNP-8 [frontiersin.org]

- 15. 5-Chloro-2-nitroaniline: Synthesis and Applications in the Development of Inhibitors_Chemicalbook [chemicalbook.com]

A Technical Guide to the Spectroscopic Analysis of 5-Chloro-2-nitrophenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 5-Chloro-2-nitrophenol, a key intermediate in the synthesis of various commercially important materials, including agricultural chemicals and dyestuffs. This document outlines the available data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analyses and provides detailed experimental protocols for these techniques.

Spectroscopic Data Summary

The following tables summarize the available quantitative spectroscopic data for this compound.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| Data not available in publicly accessible databases |

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| Data not available in publicly accessible databases |

Table 3: Infrared (IR) Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| Data not available in publicly accessible databases |

Table 4: Mass Spectrometry Data for this compound

The mass spectrum was obtained via Electron Ionization (EI). The molecular weight of this compound is 173.55 g/mol .[1]

| Mass-to-Charge Ratio (m/z) | Relative Abundance (%) | Assignment |

| 173 | 100 | [M]⁺ (Molecular Ion) |

| 63 | 68.6 | C₅H₃⁺ |

| 143 | 62.7 | [M-NO]⁺ |

| 127 | 34.6 | [M-NO₂]⁺ |

| 99 | 24.8 | C₅H₂ClO⁺ |

| 113 | 23.5 | C₅H₂NO₂⁺ |

| 75 | 22.2 | C₆H₃O⁺ |

| 87 | 18.3 | C₄H₂ClO⁺ |

| 50 | 17.0 | C₄H₂⁺ |

| 108 | 15.7 | C₅H₂ClO⁺ |

Data sourced from the NIST Mass Spectrometry Data Center.[1]

Spectroscopic Analysis Workflow

The structural elucidation of an organic compound like this compound follows a logical workflow that integrates various spectroscopic techniques to provide a comprehensive characterization.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments typically performed for the characterization of a solid organic compound such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

1. Sample Preparation:

-

Approximately 5-25 mg of the solid this compound sample is required for ¹H NMR, and 20-100 mg for ¹³C NMR.

-

The sample is dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a small vial. Deuterated solvents are used to avoid interference from solvent protons in the ¹H NMR spectrum.

-

A small amount of a reference standard, typically tetramethylsilane (TMS), is added to the solution. TMS provides a reference signal at 0 ppm for calibrating the chemical shift axis.

-

The solution is then filtered through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

2. Data Acquisition:

-

The NMR tube is placed in a spinner turbine and inserted into the NMR spectrometer's magnet.

-

The spectrometer is "locked" onto the deuterium signal of the solvent to stabilize the magnetic field.

-

The magnetic field homogeneity is optimized through a process called "shimming" to ensure sharp spectral lines.

-

For ¹H NMR, a series of radiofrequency pulses are applied, and the resulting free induction decay (FID) signal is recorded. The acquisition time is typically a few minutes.

-

For ¹³C NMR, due to the low natural abundance of the ¹³C isotope, a greater number of scans are required to achieve a good signal-to-noise ratio. The acquisition time can range from 20 minutes to several hours. Broadband proton decoupling is typically used to simplify the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom.

3. Data Processing:

-

The raw FID data is converted into a frequency-domain spectrum using a Fourier transform.

-

The spectrum is phased to ensure all peaks are in the positive absorptive mode.

-

The baseline of the spectrum is corrected to be flat.

-

The spectrum is calibrated by setting the TMS peak to 0 ppm.

-

For ¹H NMR, the integrals of the peaks are determined to find the relative ratios of the protons.

-

The chemical shifts, multiplicities (singlet, doublet, etc.), and coupling constants of the signals are measured and analyzed to determine the structure.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

1. Sample Preparation (KBr Pellet Method):

-

Approximately 1-2 mg of the solid this compound is finely ground with about 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle. KBr is transparent to infrared radiation.

-

The mixture is then placed into a pellet press, and high pressure is applied to form a thin, transparent pellet.

2. Data Acquisition:

-

A background spectrum of the empty sample compartment is recorded to account for atmospheric CO₂ and water vapor.

-

The KBr pellet is placed in a sample holder in the path of the infrared beam of an FTIR spectrometer.

-

The infrared spectrum is recorded, typically by co-adding multiple scans to improve the signal-to-noise ratio.

3. Data Processing and Analysis:

-

The resulting spectrum is a plot of percent transmittance or absorbance versus wavenumber (cm⁻¹).

-

The characteristic absorption bands are identified and compared to correlation charts to determine the presence of functional groups such as O-H (hydroxyl), N-O (nitro), C=C (aromatic), and C-Cl (chloro) groups.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

1. Sample Introduction and Ionization (Electron Ionization - EI):

-

A small amount of the this compound sample is introduced into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

-

The sample is vaporized by heating in a high vacuum.

-

The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV). This process ejects an electron from the molecule, forming a positively charged molecular ion ([M]⁺) and causing it to fragment in a reproducible manner.

2. Mass Analysis:

-

The positively charged ions (the molecular ion and its fragments) are accelerated by an electric field into a mass analyzer (e.g., a quadrupole or magnetic sector).

-

The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

3. Detection and Spectrum Generation:

-

The separated ions are detected, and a signal is generated for each ion, proportional to its abundance.

-

The mass spectrum is plotted as the relative abundance of each ion versus its m/z ratio. The most abundant ion in the spectrum is called the base peak and is assigned a relative abundance of 100%.

4. Data Analysis:

-

The peak at the highest m/z value generally corresponds to the molecular ion, which provides the molecular weight of the compound.

-

The isotopic pattern of the molecular ion can provide information about the elemental composition. For example, the presence of chlorine is indicated by a characteristic M+2 peak with an intensity of about one-third that of the M peak.

-

The fragmentation pattern provides a "fingerprint" of the molecule and can be analyzed to deduce its structure.

References

Unveiling the Solid-State Architecture of 5-Chloro-2-nitrophenol: A Technical Guide

For Immediate Release

This technical guide provides an in-depth analysis of the crystal structure of 5-Chloro-2-nitrophenol, a key intermediate in the synthesis of various agrochemicals and dyes. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of its crystallographic parameters, experimental protocols for its synthesis and structural determination, and a visualization of its molecular arrangement in the solid state.

Core Crystallographic Data

The crystal structure of this compound has been determined by single-crystal X-ray diffraction. The compound crystallizes in the triclinic space group P-1. The asymmetric unit contains two independent molecules. The crystal data and structure refinement details are summarized in the table below.

| Parameter | Value |

| Empirical Formula | C₆H₄ClNO₃ |

| Formula Weight | 173.55 |

| Crystal System | Triclinic |

| Space Group | P-1 |

| Unit Cell Dimensions | a = 7.5390 (15) Å, b = 8.1640 (16) Å, c = 13.132 (3) Å |

| α = 94.75 (3)°, β = 96.48 (3)°, γ = 116.46 (3)° | |

| Volume | 710.9 (2) ų |

| Z | 4 |

| Calculated Density | 1.622 Mg/m³ |

| Radiation | Mo Kα (λ = 0.71073 Å) |

| Temperature | 293 K |

| Reflections Collected | 2808 |

| Independent Reflections | 2596 |

| Final R indices [I > 2σ(I)] | R1 = 0.058, wR2 = 0.171 |

| Goodness-of-fit on F² | 1.01 |

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is achieved through the hydrolysis of 2,4-dichloronitrobenzene. The detailed protocol is as follows:

-

Reaction Setup: A reaction vessel is charged with 192 g of 2,4-dichloronitrobenzene and 220 g of dimethyl sulfoxide (DMSO).

-

Reagent Addition: While maintaining the temperature at 60°C, 160 g of a 50% aqueous sodium hydroxide (NaOH) solution is added dropwise over a period of 1 hour.

-

Reaction: The reaction mixture is stirred vigorously for 22 hours at 60°C.

-

Isolation of the Sodium Salt: After cooling, 150 ml of water is added. The resulting red sodium salt of this compound is collected by suction filtration and washed three times with 50 ml portions of water.

-

Acidification: The moist sodium salt is then treated with 122 g of 30% hydrochloric acid (HCl), leading to the formation of this compound as an oil.

-

Purification: The oil is separated and dried under vacuum to yield the final product.

Crystallization

Single crystals of this compound suitable for X-ray diffraction were obtained by slow evaporation from a methanolic solution.

-

Dissolution: 0.1 g of the synthesized this compound is dissolved in 30 ml of methanol.

-

Evaporation: The solution is left undisturbed at room temperature, allowing the solvent to evaporate slowly over approximately 8 days, resulting in the formation of well-defined crystals.

Single-Crystal X-ray Diffraction

The determination of the crystal structure was carried out using a single-crystal X-ray diffractometer. The general workflow for this process is outlined below.

-

Crystal Mounting: A suitable single crystal is selected and mounted on a goniometer head.

-

Data Collection: The crystal is placed in a stream of X-rays, and the diffraction pattern is recorded as the crystal is rotated. Data is typically collected over a range of angles to ensure a complete dataset.

-

Data Reduction: The raw diffraction data is processed to correct for experimental factors and to obtain a set of unique reflection intensities.

-

Structure Solution: The phase problem is solved using direct methods or Patterson methods to obtain an initial model of the crystal structure.

-

Structure Refinement: The initial model is refined against the experimental data using least-squares methods to improve the atomic positions and thermal parameters. Hydrogen atoms are typically placed in calculated positions.

Visualizations

The following diagrams illustrate the experimental workflow for the crystal structure determination and the key intermolecular interactions present in the solid-state of this compound.

An In-depth Technical Guide to the Synthesis of 5-Chloro-2-nitrophenol from 2,4-Dichloronitrobenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 5-Chloro-2-nitrophenol, a valuable intermediate in the pharmaceutical and fine chemical industries, from the starting material 2,4-dichloronitrobenzene. This document details the underlying chemical principles, a specific and reliable experimental protocol, physical and chemical properties of the key compounds, and essential safety information.

Introduction and Reaction Overview

The synthesis of this compound from 2,4-dichloronitrobenzene is achieved through a nucleophilic aromatic substitution (SNAr) reaction. In this process, the hydroxide ion (OH⁻) acts as a nucleophile, selectively displacing one of the chlorine atoms on the aromatic ring of 2,4-dichloronitrobenzene. The nitro group (NO₂) plays a crucial role as a strong electron-withdrawing group, which activates the aromatic ring towards nucleophilic attack, particularly at the ortho and para positions relative to it. The chlorine atom at the 4-position is preferentially substituted due to the resonance stabilization of the intermediate Meisenheimer complex.

The reaction is typically carried out in a polar aprotic solvent, such as dimethyl sulfoxide (DMSO), which effectively solvates the cation of the hydroxide source (e.g., Na⁺ from NaOH) while leaving the hydroxide nucleophile relatively free and highly reactive.

Physicochemical Properties of Reactants and Product

A thorough understanding of the physical and chemical properties of the starting material and the final product is essential for the successful execution and work-up of the synthesis.

| Property | 2,4-Dichloronitrobenzene | This compound |

| CAS Number | 611-06-3 | 611-07-4 |

| Molecular Formula | C₆H₃Cl₂NO₂ | C₆H₄ClNO₃ |

| Molecular Weight | 192.00 g/mol | 173.55 g/mol |

| Appearance | Light yellow needles or amber crystalline solid | Light yellow powder |

| Melting Point | 28 - 33 °C | 36.5 °C |

| Boiling Point | 258 °C at 760 mmHg | 247.6 °C at 760 mmHg |

| Density | 1.551 g/cm³ at 172 °C | 1.554 g/cm³ |

| Solubility | Insoluble in water | Insoluble in water |

Detailed Experimental Protocol

The following protocol is a well-established method for the synthesis of this compound from 2,4-dichloronitrobenzene, yielding a high-purity product.[1]

3.1. Materials and Reagents

-

2,4-Dichloronitrobenzene (192 g)

-

Dimethyl sulfoxide (DMSO) (220 g)

-

Sodium hydroxide (NaOH), 50% aqueous solution (160 g)

-

Hydrochloric acid (HCl), 30% aqueous solution (122 g)

-

Water (for washing)

-

Emulsifier (optional, 0.5 ml)

3.2. Equipment

-

Reaction vessel equipped with a mechanical stirrer and temperature control

-

Addition funnel

-

Suction filtration apparatus

-

Drying apparatus (e.g., vacuum oven)

3.3. Reaction Procedure

-

Reaction Setup: In a suitable reaction vessel, combine 192 g of 2,4-dichloronitrobenzene and 220 g of DMSO. If using, add 0.5 ml of an emulsifier.

-

Addition of Base: While stirring the mixture, slowly add 160 g of a 50% aqueous sodium hydroxide solution over a period of 1 hour. Maintain the reaction temperature at 60 °C during the addition.

-

Reaction: After the addition is complete, continue to stir the reaction mixture at 60 °C for 22 hours.

-

Isolation of the Sodium Salt: Cool the reaction mixture to 20 °C. Add 150 ml of water and continue stirring until the temperature has stabilized. The red sodium salt of this compound will precipitate.

-

Filtration and Washing: Isolate the precipitated sodium salt by suction filtration. Wash the salt cake three times with 50 ml portions of water.

3.4. Product Isolation and Purification

-

Acidification: Transfer the moist sodium salt to a separate vessel and add 122 g of a 30% hydrochloric acid solution. This will protonate the phenoxide to yield this compound as an oil.

-

Separation and Drying: Separate the oily product layer. Dry the product in vacuo to remove any residual water and volatile impurities.

3.5. Yield and Purity

This protocol is reported to yield approximately 151.5 g of this compound, which corresponds to a theoretical yield of 87%.[1] The purity of the product, as determined by gas chromatography, is reported to be 100%.[1]

Reaction Mechanism and Workflow

The synthesis proceeds via a nucleophilic aromatic substitution mechanism. The workflow involves the initial reaction, isolation of the intermediate salt, and final product formation through acidification.

The chemical transformation can be visualized as follows:

Safety and Handling

It is imperative to handle all chemicals involved in this synthesis with appropriate safety precautions in a well-ventilated fume hood.

| Chemical | Hazard Summary |

| 2,4-Dichloronitrobenzene | Harmful if swallowed or in contact with skin. May cause an allergic skin reaction. Toxic to aquatic life with long-lasting effects. |

| This compound | Causes skin and serious eye irritation. May cause respiratory irritation. |

| Sodium Hydroxide (50%) | Causes severe skin burns and eye damage. Corrosive. |

| Dimethyl Sulfoxide (DMSO) | Combustible liquid. Readily absorbed through the skin and may carry other dissolved chemicals into the body. |

| Hydrochloric Acid (30%) | Causes severe skin burns and eye damage. May cause respiratory irritation. Corrosive. |

Personal Protective Equipment (PPE):

-

Eyes: Chemical safety goggles and a face shield.

-

Skin: Chemical-resistant gloves (e.g., nitrile), a lab coat, and closed-toe shoes.

-

Respiratory: Use in a well-ventilated area. A respirator may be necessary if vapors or dust are generated.

Conclusion

The synthesis of this compound from 2,4-dichloronitrobenzene via nucleophilic aromatic substitution is a robust and high-yielding process. The use of dimethyl sulfoxide as a solvent and sodium hydroxide as the nucleophile provides an efficient route to this important chemical intermediate. Adherence to the detailed experimental protocol and strict observance of safety procedures are crucial for the successful and safe execution of this synthesis. This guide provides the necessary technical information for researchers and professionals in the field of drug development and chemical synthesis to confidently perform and understand this chemical transformation.

References

A Comprehensive Technical Guide to the Physical Properties of 5-Chloro-2-nitrophenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the key physical properties of 5-Chloro-2-nitrophenol, a significant intermediate in various chemical syntheses. The following sections detail its melting point and solubility characteristics, supported by established experimental protocols and a logical workflow for property determination.

Core Physical Properties

The physical characteristics of this compound are crucial for its handling, application in synthesis, and for purification processes. The primary properties of interest are its melting point and solubility in various solvents.

Data Presentation

| Physical Property | Value/Observation | Source(s) |

| Melting Point | 38 °C | [1] |

| 41 °C | [2][3] | |

| Solubility in Water | No quantitative data available. Expected to have low solubility in cold water, similar to other nitrophenols. | [4] |

| Solubility in Organic Solvents | - Methanol : Soluble (based on crystallization studies). - Chloroform : Likely soluble (based on the solubility of the analogous 5-chloro-2-nitroaniline). - General : Expected to be soluble in polar organic solvents like ethanol, ether, and acetone, similar to the parent compound, 2-nitrophenol. | [5][6] |

Experimental Protocols

The determination of the physical properties of a chemical compound like this compound follows standardized laboratory procedures. Below are detailed methodologies for ascertaining its melting point and solubility.

Melting Point Determination

The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range.

Methodology: Capillary Method

-

Sample Preparation: A small amount of dry, finely powdered this compound is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heating block or an oil bath and a calibrated thermometer or an electronic temperature sensor. The capillary is positioned adjacent to the temperature sensor.

-

Heating: The apparatus is heated at a steady and slow rate, typically 1-2 °C per minute, as the temperature approaches the expected melting point.

-

Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid has turned into a clear liquid (completion of melting) are recorded. This range is reported as the melting point.

-

Calibration: The accuracy of the thermometer should be verified using standard compounds with known melting points.

Solubility Determination

Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution.

Methodology: Equilibrium Solubility Method

-

Solvent Selection: A range of solvents, including water, ethanol, methanol, acetone, and diethyl ether, are chosen for the analysis.

-

Sample Preparation: An excess amount of this compound is added to a known volume of each solvent in a sealed container.

-

Equilibration: The mixtures are agitated at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure that equilibrium is reached. A constant temperature water bath is typically used to maintain the desired temperature.

-

Phase Separation: After equilibration, the undissolved solid is separated from the saturated solution by centrifugation or filtration. Care must be taken to avoid any temperature changes during this step.

-

Quantification: A known volume of the clear, saturated solution is carefully removed. The concentration of the dissolved this compound is then determined using a suitable analytical technique, such as UV-Vis spectrophotometry, High-Performance Liquid Chromatography (HPLC), or by evaporating the solvent and weighing the residue.

-

Data Expression: The solubility is typically expressed in units of grams per 100 mL of solvent ( g/100 mL) or moles per liter (mol/L) at the specified temperature.

Mandatory Visualization

The following diagram illustrates the logical workflow for the determination of the key physical properties of this compound.

References

- 1. This compound | Thueringer Entomologenverband [ento.gentaur.de]

- 2. echemi.com [echemi.com]

- 3. CAS Common Chemistry [commonchemistry.cas.org]

- 4. synquestprodstorage.blob.core.windows.net [synquestprodstorage.blob.core.windows.net]

- 5. 5-Chloro 2 Nitroaniline, C6H5ClN2O2, 1635-61-6, 2 Nitro 5 Chloroaniline, 5 Chloro 2 Nitrobenzenamine [mallakchemicals.com]

- 6. 2-Nitrophenol | C6H5NO3 | CID 6947 - PubChem [pubchem.ncbi.nlm.nih.gov]

Biological Activity Screening of 5-Chloro-2-nitrophenol Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Derivatives of 5-chloro-2-nitrophenol represent a class of compounds with significant potential in drug discovery, demonstrating a broad spectrum of biological activities. This technical guide provides an in-depth overview of the screening of these derivatives for various biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties. The document details experimental protocols for key assays, presents quantitative data in a structured format, and visualizes complex biological pathways and experimental workflows to facilitate understanding and further research in this promising area.

Anticancer Activity

Derivatives of this compound have shown notable cytotoxic effects against a range of cancer cell lines. The primary mechanisms of action appear to involve the induction of apoptosis and cell cycle arrest.

Quantitative Anticancer Activity Data

The following table summarizes the in vitro anticancer activity of selected this compound derivatives against various cancer cell lines. The data is presented as IC50 (half-maximal inhibitory concentration) or GI50 (50% growth inhibition) values, which are standard measures of a compound's potency in inhibiting cancer cell growth.

| Compound ID | Derivative Class | Cancer Cell Line | Activity (µM) | Reference |

| 2h | Thiazolidinone | MOLT-4 (Leukemia) | GI50: < 0.01 | [1] |

| SR (Leukemia) | GI50: < 0.01 | [1] | ||

| SW-620 (Colon) | GI50: < 0.01 | [1] | ||

| SF-539 (CNS) | GI50: < 0.01 | [1] | ||

| SK-MEL-5 (Melanoma) | GI50: 0.02 | [1] | ||

| 2f | Thiazolidinone | Mean GI50 (NCI60) | 2.80 | [1] |

| C1 | Cu(II) Complex | A549 (Lung) | IC50: 3.93 | |

| A549cisR (Lung) | IC50: 5.21 | |||

| H460 (Lung) | IC50: 4.87 | |||

| H1975 (Lung) | IC50: 6.32 | |||

| 5e | 1,3,4-oxadiazole | MCF-7 (Breast) | IC50: 10.05 ± 1.08 | [2] |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

-

Cancer cell lines

-

Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

-

96-well tissue culture plates

-

This compound derivatives (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. Replace the medium in the wells with 100 µL of medium containing the desired concentrations of the test compounds. Include a vehicle control (DMSO) and a positive control (a known anticancer drug).

-

Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO2.

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for another 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth, by plotting a dose-response curve.

Signaling Pathways in Anticancer Activity

Several this compound derivatives have been shown to induce apoptosis through the mitochondrial (intrinsic) pathway. This pathway is initiated by cellular stress, leading to the release of cytochrome c from the mitochondria, which in turn activates a cascade of caspases, ultimately leading to programmed cell death.

Caption: Mitochondrial apoptosis pathway initiated by this compound derivatives.

Another mechanism of anticancer activity is the induction of cell cycle arrest, which prevents cancer cells from proliferating. Some derivatives have been observed to cause arrest at the G2/M phase of the cell cycle. This is often mediated by the modulation of cyclin-dependent kinases (CDKs) and their regulatory proteins.

Caption: G2/M cell cycle arrest pathway induced by this compound derivatives.

Antimicrobial Activity

Derivatives of this compound have also been investigated for their antimicrobial properties against a variety of bacterial and fungal pathogens.

Quantitative Antimicrobial Activity Data

The following table summarizes the in vitro antimicrobial activity of selected this compound derivatives. The data is presented as Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

| Compound ID | Derivative Class | Microorganism | MIC (µg/mL) | Reference |

| HL(3) | Benzimidazole | Staphylococcus epidermidis | More active than Ciprofloxacin | [3] |

| [Zn(L(1))(2)].H2O | Zinc(II) Complex | Staphylococcus epidermidis | More active than Ciprofloxacin | [3] |

| [Zn(L(2))(2)] | Zinc(II) Complex | Staphylococcus epidermidis | As potent as Ciprofloxacin | [3] |

| 6c | 1,3,4-oxadiazol | Gram-positive bacteria | 8 | [4] |

| Gram-negative bacteria | 8 | [4] |

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standard laboratory procedure for determining the MIC of an antimicrobial agent.

Materials:

-

Bacterial or fungal strains

-

Mueller-Hinton Broth (MHB) or other appropriate growth medium

-

96-well microtiter plates

-

This compound derivatives (dissolved in a suitable solvent)

-

Bacterial/fungal inoculum (standardized to 0.5 McFarland)

-

Spectrophotometer or microplate reader

Procedure:

-

Compound Dilution: Prepare serial twofold dilutions of the test compounds in the growth medium directly in the 96-well plates.

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

-

Inoculation: Add the standardized inoculum to each well containing the diluted compound. Include a growth control well (medium and inoculum) and a sterility control well (medium only).

-

Incubation: Incubate the plates at 35-37°C for 16-20 hours (for bacteria) or at an appropriate temperature and duration for fungi.

-

MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be determined visually or by measuring the optical density using a microplate reader.

Anti-inflammatory and Antiviral Activities

While research is more extensive in the areas of anticancer and antimicrobial activities, preliminary studies on related nitro-containing aromatic compounds suggest potential for anti-inflammatory and antiviral applications. Further screening of this compound derivatives in these areas is warranted.

Experimental Protocol: In Vitro Anti-inflammatory Assay (LPS-stimulated Macrophages)

This assay measures the ability of a compound to inhibit the production of pro-inflammatory mediators, such as nitric oxide (NO), in lipopolysaccharide (LPS)-stimulated macrophages.

Materials:

-

RAW 264.7 macrophage cell line

-

Complete culture medium

-

Lipopolysaccharide (LPS)

-

Griess Reagent

-

96-well plates

-

This compound derivatives

Procedure:

-

Cell Seeding: Seed RAW 264.7 cells in a 96-well plate and incubate for 24 hours.

-

Treatment: Pre-treat the cells with various concentrations of the test compounds for 1 hour.

-

Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce an inflammatory response.

-

NO Measurement: Collect the cell culture supernatant and measure the production of nitric oxide using the Griess reagent.

-

Data Analysis: Calculate the percentage of inhibition of NO production compared to the LPS-stimulated control.

Experimental Protocol: In Vitro Antiviral Assay (Plaque Reduction Assay)

This assay determines the ability of a compound to inhibit the replication of a virus, measured by the reduction in the number of viral plaques.

Materials:

-

Host cell line susceptible to the virus

-

Virus stock

-

Culture medium

-

Agarose overlay

-

Crystal violet staining solution

-

6-well or 12-well plates

-

This compound derivatives

Procedure:

-

Cell Monolayer: Seed host cells in plates to form a confluent monolayer.

-

Infection: Infect the cell monolayer with a known amount of virus for 1-2 hours.

-

Treatment: Remove the virus inoculum and overlay the cells with a medium containing various concentrations of the test compound and low-melting-point agarose.

-

Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-5 days).

-

Plaque Visualization: Fix and stain the cells with crystal violet to visualize and count the plaques.

-

Data Analysis: Calculate the percentage of plaque reduction compared to the virus control.

Enzyme Inhibition

Phenolic compounds are known to interact with and inhibit various enzymes. The screening of this compound derivatives for enzyme inhibitory activity could uncover novel therapeutic targets.

General Experimental Protocol for Enzyme Inhibition Assay

The specific protocol will vary depending on the target enzyme. However, a general workflow is as follows:

Caption: General workflow for an in vitro enzyme inhibition assay.

Structure-Activity Relationship (SAR)

Preliminary SAR studies on some this compound derivatives have provided initial insights into the structural features that are important for their biological activity. For instance, in a series of thiazolidinone derivatives, the presence of the (Z,2Z)-2-chloro-3-(4-nitrophenyl)-2-propenylidene moiety was found to be a necessary requirement for their anticancer effects.[1] Further systematic modifications of the this compound scaffold and correlation of these changes with biological activity will be crucial for the rational design of more potent and selective drug candidates.

Conclusion

Derivatives of this compound have demonstrated a diverse range of biological activities, with the most significant findings to date in the fields of anticancer and antimicrobial research. The detailed protocols and data presented in this guide are intended to serve as a valuable resource for researchers in the field of drug discovery and development. The visualization of key signaling pathways and experimental workflows aims to provide a clearer understanding of the underlying mechanisms and methodologies. Further exploration of the anti-inflammatory, antiviral, and enzyme inhibitory potential of this class of compounds, coupled with comprehensive structure-activity relationship studies, will undoubtedly pave the way for the development of novel therapeutic agents.

References

- 1. Synthesis and Anticancer Activity Evaluation of 5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Inhibitory growth evaluation and apoptosis induction in MCF-7 cancer cells by new 5-aryl-2-butylthio-1,3,4-oxadiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Mechanistic Action of Cell Cycle Arrest and Intrinsic Apoptosis via Inhibiting Akt/mTOR and Activation of p38-MAPK Signaling Pathways in Hep3B Liver Cancer Cells by Prunetrin-A Flavonoid with Therapeutic Potential - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide on the Mechanism of Action of 5-Chloro-2-nitrophenol

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Chloro-2-nitrophenol is a halogenated nitroaromatic compound utilized as an intermediate in the synthesis of various commercial products, including agricultural chemicals and dyestuffs.[1] While its primary industrial application lies in chemical synthesis, understanding its biological mechanism of action is crucial for assessing its environmental impact and potential toxicological effects. This technical guide provides a comprehensive overview of the current scientific understanding of the mechanisms through which this compound interacts with biological systems. The most well-characterized mechanism of action is its biodegradation by specific microorganisms, which involves a defined enzymatic pathway. In contrast, detailed studies on its specific molecular interactions and signaling pathways in mammalian systems are limited. This guide will synthesize the available data, present it in a structured format, and offer insights for future research directions.

Microbial Degradation: A Defined Enzymatic Pathway

The primary and most extensively studied mechanism of action of this compound is its catabolism by certain soil bacteria. This process is of significant interest for bioremediation of environments contaminated with this compound.

Key Organism: Cupriavidus sp. Strain CNP-8

A key organism identified for its ability to utilize this compound as a sole source of carbon, nitrogen, and energy is Cupriavidus sp. strain CNP-8, which was isolated from pesticide-contaminated soil.[2] This bacterium degrades the compound through a partial reductive pathway.[2]

Enzymatic Pathway of Degradation

The degradation of this compound by Cupriavidus sp. strain CNP-8 involves a multi-step enzymatic process initiated by a nitroreductase. The key enzymes and intermediates in this pathway have been identified.[2]

The degradation pathway is as follows:

-

Partial Reduction: The process begins with the partial reduction of this compound to 2-chloro-5-nitrosophenol, which is then further reduced to 2-chloro-5-hydroxylaminophenol. This reaction is catalyzed by the NADPH-dependent nitroreductase, MnpA.[2]

-

Ring Cleavage: Following the initial reduction, the aromatic ring is opened. This ring-cleavage is likely carried out by an aminohydroquinone dioxygenase, MnpC.[2]

Quantitative Data on Microbial Degradation

The degradation of this compound by Cupriavidus sp. strain CNP-8 is concentration-dependent, with inhibition observed at higher concentrations.[2]

| Parameter | Value | Organism | Reference |

| Maximum Specific Degradation Rate | 21.2 ± 2.3 µM h⁻¹ | Cupriavidus sp. strain CNP-8 | [2] |

| Inhibitory Concentration | > 0.7 mM | Cupriavidus sp. strain CNP-8 | [2] |

Enzymatic kinetic assays have revealed the affinity and catalytic efficiency of the nitroreductase MnpA for this compound.[2]

| Enzyme | Substrate | Km (µM) | kcat/Km (µM⁻¹ min⁻¹) | Reference |

| MnpA | This compound | 16.3 ± 2.87 | 158 ± 31.2 | [2] |

| MnpA | meta-Nitrophenol | 3.4 ± 1.63 | 342 ± 47.6 | [2] |

Experimental Protocols for Microbial Degradation Studies

1.4.1. Bacterial Culture and Degradation Assay

-

Bacterial Strain: Cupriavidus sp. strain CNP-8.

-

Culture Medium: Minimal Salt Medium (MSM).

-

Substrate: this compound dissolved in a suitable solvent.

-

Culture Conditions: Grown at 30°C.

-

Degradation Measurement: The concentration of this compound in the culture medium is monitored over time using High-Performance Liquid Chromatography (HPLC).[2]

1.4.2. Enzyme Purification and Kinetic Analysis

-

Gene Cloning and Expression: The genes encoding MnpA and MnpC are cloned into an expression vector (e.g., pET-28a) and expressed in a suitable host (e.g., E. coli Rosetta(DE3)).

-

Protein Purification: The expressed proteins, typically with a His-tag, are purified using Ni-NTA affinity chromatography.[2]

-

Enzyme Assay: The activity of the purified MnpA is measured by monitoring the consumption of NADPH at 340 nm in the presence of this compound. Kinetic parameters (Km and kcat) are determined by measuring initial reaction rates at various substrate concentrations and fitting the data to the Michaelis-Menten equation.[2]

1.4.3. Metabolite Identification

-

Sample Preparation: Culture supernatants or enzyme reaction mixtures are extracted with a suitable organic solvent.

-

Analytical Techniques: Metabolites are identified using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) to determine their retention times and mass fragmentation patterns.[2]

Toxicological Profile and Potential Mechanisms in Mammalian Systems

Direct studies on the mechanism of action of this compound in mammalian systems are scarce. However, data from related nitrophenol compounds can provide insights into its potential toxicological effects and mechanisms.

General Toxicity of Nitrophenols

Nitrophenols are known to be toxic to humans and animals, with effects including immunotoxicity, hematotoxicity, teratogenicity, and carcinogenicity.[2] They are listed as priority pollutants by the United States Environmental Protection Agency (USEPA).[2]

Potential Cellular and Systemic Effects (Based on Related Compounds)

-

Hepatotoxicity: Long-term exposure to p-Nitrophenol has been shown to induce hepatotoxicity in Japanese quails, characterized by histopathological alterations, glycogen accumulation, and apoptosis.[3]

-

Reproductive Toxicity: p-Nitrophenol exposure can lead to testicular histopathological changes, testicular and cloacal gland atrophy, and hormonal imbalances in male Japanese quails.[4]

-

Cytotoxicity in Human Lung Cells: Mono-nitrophenols have been shown to induce cytotoxicity in human lung cell lines (BEAS-2B and A549).[5] The mechanism involves the induction of late apoptosis/necrosis and the generation of cellular reactive oxygen species (ROS), leading to mitochondrial membrane potential collapse.[5]

Hypothesized Mechanisms of Action in Mammalian Cells

Based on the data from related compounds, the following mechanisms can be hypothesized for this compound, though they require experimental validation:

-

Oxidative Stress Induction: The nitro group on the aromatic ring could be a source of reactive oxygen species (ROS) generation within cells, leading to oxidative damage to lipids, proteins, and DNA.

-

Mitochondrial Dysfunction: The compound may target mitochondria, leading to a disruption of the electron transport chain, a decrease in ATP production, and the collapse of the mitochondrial membrane potential, ultimately triggering apoptosis.

-

Enzyme Inhibition: The phenolic hydroxyl group and the electron-withdrawing chloro and nitro groups could enable the molecule to interact with the active sites of various enzymes, leading to their inhibition.

-

Disruption of Cellular Signaling: By inducing oxidative stress or inhibiting key enzymes, this compound could interfere with various cellular signaling pathways, including those involved in cell proliferation, survival, and death.

Conclusion and Future Directions

The mechanism of action of this compound is best understood in the context of microbial degradation, with a well-defined enzymatic pathway elucidated in Cupriavidus sp. strain CNP-8. This knowledge is valuable for developing bioremediation strategies.

However, a significant knowledge gap exists regarding its mechanism of action in mammalian systems. Future research should focus on:

-

In vitro studies to assess the cytotoxicity of this compound in various mammalian cell lines and to identify the specific cellular pathways it affects (e.g., apoptosis, cell cycle arrest).

-

Enzyme inhibition assays to screen for its effects on a panel of key metabolic and signaling enzymes.

-

In vivo studies in animal models to investigate its toxicokinetics, systemic toxicity, and potential for carcinogenicity.

-

Transcriptomic and proteomic analyses to identify global changes in gene and protein expression in cells or tissues exposed to the compound, which can help in elucidating its mode of action.

A more thorough understanding of the molecular mechanisms underlying the biological effects of this compound is essential for accurate risk assessment and for ensuring human and environmental safety.

References

- 1. 5-Chloro-2-nitrophenol - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Genetic and Biochemical Characterization of 2-Chloro-5-Nitrophenol Degradation in a Newly Isolated Bacterium, Cupriavidus sp. Strain CNP-8 [frontiersin.org]

- 3. Long-term exposure to p-Nitrophenol induces hepatotoxicity via accelerating apoptosis and glycogen accumulation in male Japanese quails - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Suppressive effects of long-term exposure to P-nitrophenol on gonadal development, hormonal profile with disruption of tissue integrity, and activation of caspase-3 in male Japanese quail (Coturnix japonica) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cytotoxicity and oxidative stress induced by atmospheric mono-nitrophenols in human lung cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Inhibition of cytochrome P450 enzymes participating in p-nitrophenol hydroxylation by drugs known as CYP2E1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Thermochemical Data of 5-Chloro-2-nitrophenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available thermochemical data for 5-Chloro-2-nitrophenol. Due to a scarcity of direct experimental thermochemical values for this specific compound in publicly available literature, this guide also presents data for structurally related compounds, details on standard experimental and computational methodologies for data determination, and logical workflows for these processes.

Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₆H₄ClNO₃ | [1][2] |

| Molecular Weight | 173.55 g/mol | [1][2][3] |

| Melting Point | 36.5 - 41 °C | [4][5] |

| Boiling Point | 247.6 ± 20.0 °C (Predicted) | [4] |

| Appearance | Light yellow powder/solid | [6][7] |

| CAS Number | 611-07-4 | [1][2][8] |

Thermochemical Data of Structurally Related Compounds

To provide context, the following tables summarize the experimental thermochemical data for the closely related compounds, 2-nitrophenol and 4-nitrophenol, as sourced from the NIST WebBook. This data is crucial for comparative analysis and for validating computational models.

Table 2.1: Thermochemical Data for 2-Nitrophenol

| Quantity | Value | Units | Method | Reference |

| ΔfH°solid | -210. kJ/mol | kJ/mol | Ccb | [9] |

| ΔcH°solid | -2887. kJ/mol | kJ/mol | Ccb | [9] |

Table 2.2: Thermochemical Data for 4-Nitrophenol

| Quantity | Value | Units | Method | Reference |

| ΔfH°gas | -114.7 ± 1.2 | kJ/mol | Ccr | [10] |

| ΔsubH | 91. ± 2. | kJ/mol | [11] |

-

ΔfH°solid : Standard enthalpy of formation of the solid.

-

ΔcH°solid : Standard enthalpy of combustion of the solid.

-

ΔfH°gas : Standard enthalpy of formation of the gas.

-

ΔsubH : Enthalpy of sublimation.

-

Ccb : Combustion calorimetry.

-

Ccr : Chemical reaction calorimetry.

Experimental Protocols for Thermochemical Data Determination

The determination of thermochemical data for organic compounds is primarily achieved through well-established experimental techniques. The two principal methods are combustion calorimetry and the Knudsen effusion method.

3.1. Combustion Calorimetry

This technique is used to measure the enthalpy of combustion (ΔcH°) of a substance. From this value, the standard enthalpy of formation (ΔfH°) can be derived.[12]

Methodology:

-

Sample Preparation: A precisely weighed sample of the compound (typically in solid or liquid form) is placed in a crucible within a high-pressure vessel known as a "bomb." For volatile or explosive compounds, special handling procedures are required.[12]

-

Bomb Pressurization: The bomb is sealed and pressurized with a large excess of pure oxygen (typically to around 30 atm). A small, known amount of water is often added to the bomb to ensure that the final combustion products are in their standard states (liquid water and gaseous CO₂).

-

Calorimeter Assembly: The bomb is submerged in a known mass of water in an insulated container called a calorimeter. The temperature of the water is monitored with a high-precision thermometer.

-

Ignition and Combustion: The sample is ignited by passing an electric current through a fuse wire. The combustion of the organic compound releases heat, which is transferred to the bomb and the surrounding water, causing a rise in temperature.

-

Temperature Measurement: The temperature of the water is recorded until it reaches a maximum and then begins to cool. The temperature change (ΔT) is carefully measured.

-

Data Analysis: The heat capacity of the calorimeter (Ccal) is predetermined by combusting a standard substance with a known enthalpy of combustion, such as benzoic acid. The total heat released by the combustion (qtotal) is calculated using the formula: q_total = C_cal * ΔT

-

Calculation of Enthalpy of Combustion: After correcting for the heat released by the ignition fuse and any side reactions (e.g., formation of nitric acid from nitrogen impurities), the enthalpy of combustion of the sample is calculated.

-

Calculation of Enthalpy of Formation: The standard enthalpy of formation of the compound is then calculated using Hess's Law, from the standard enthalpies of formation of the combustion products (CO₂ and H₂O), which are well-known.

3.2. Knudsen Effusion Method

The Knudsen effusion method is employed to determine the vapor pressure of a solid or liquid as a function of temperature. From this data, the enthalpy of sublimation (ΔsubH°) or vaporization (ΔvapH°) can be determined using the Clausius-Clapeyron equation.[13][14][15][16]

Methodology:

-

Sample Placement: A small amount of the sample is placed in a Knudsen cell, which is a small, isothermal container with a very small orifice.[14][15]

-

High Vacuum Environment: The Knudsen cell is placed in a high-vacuum chamber to ensure that the molecules effusing through the orifice do not collide with other gas molecules.

-

Heating and Effusion: The cell is heated to a precise temperature, causing the sample to sublime or evaporate. The molecules of the vapor effuse through the orifice into the vacuum.

-

Detection of Effused Molecules: The rate of effusion can be measured in several ways:

-

Mass Loss: The cell is weighed before and after the experiment to determine the mass loss over a specific time period.[15]

-

Mass Spectrometry (KEMS): A mass spectrometer is used to detect and quantify the molecules in the effusing beam. This allows for the determination of the partial pressures of different species in the vapor.[13][16][17]

-

-

Vapor Pressure Calculation: The vapor pressure (P) inside the cell is calculated from the rate of effusion using the Knudsen equation.

-

Temperature Variation: The experiment is repeated at several different temperatures.

-

Data Analysis: A plot of ln(P) versus 1/T yields a straight line. According to the Clausius-Clapeyron equation, the slope of this line is equal to -ΔsubH°/R (where R is the ideal gas constant). From this, the enthalpy of sublimation can be calculated.[14][16]

Computational Thermochemistry

In the absence of experimental data, computational chemistry provides a powerful alternative for estimating the thermochemical properties of molecules. Density Functional Theory (DFT) is a widely used method for this purpose due to its balance of accuracy and computational cost.[18][19][20][21]

Methodology:

-

Geometry Optimization: The first step is to determine the lowest energy three-dimensional structure of the molecule. This is achieved by performing a geometry optimization using a chosen level of theory (e.g., a specific DFT functional like B3LYP) and a basis set (e.g., 6-31G(d)).[18][22]

-

Frequency Calculation: Once the optimized geometry is found, a frequency calculation is performed at the same level of theory. This calculation serves two purposes:

-

It confirms that the optimized structure is a true energy minimum (i.e., no imaginary frequencies).

-

It provides the zero-point vibrational energy (ZPVE) and the thermal corrections to the enthalpy and Gibbs free energy.

-

-

Single-Point Energy Calculation: To obtain a more accurate electronic energy, a single-point energy calculation is often performed on the optimized geometry using a higher level of theory or a larger basis set.

-

Thermochemical Property Calculation: The thermochemical properties are then calculated using statistical mechanics principles. The total enthalpy (H) is the sum of the electronic energy, the ZPVE, and the thermal corrections. The standard enthalpy of formation can then be calculated by considering the atomization energy of the molecule and the known experimental enthalpies of formation of the constituent atoms.

Choice of Functional and Basis Set:

The accuracy of DFT calculations is highly dependent on the choice of the exchange-correlation functional and the basis set.[23]

-

Functionals: There is a wide variety of DFT functionals available, each with its own strengths and weaknesses. Some common functionals for thermochemical calculations include B3LYP, M06-2X, and ωB97X-D.[23]

-

Basis Sets: Basis sets are sets of mathematical functions used to describe the atomic orbitals. Larger basis sets, such as those of the Pople type (e.g., 6-311+G(2d,p)) or Dunning's correlation-consistent type (e.g., cc-pVTZ), generally provide more accurate results but at a higher computational cost.[24][25]

Visualizations

Experimental Workflow for Enthalpy of Formation Determination

Caption: Experimental workflow for determining the standard enthalpy of formation.

Logical Workflow for Computational Thermochemistry

Caption: Logical workflow for computational thermochemistry calculations.

References

- 1. Phenol, 5-chloro-2-nitro- [webbook.nist.gov]

- 2. Phenol, 5-chloro-2-nitro- | C6H4ClNO3 | CID 11900 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. chembk.com [chembk.com]

- 5. prepchem.com [prepchem.com]

- 6. This compound CAS 611-07-4 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 7. 2-Nitrophenol | C6H5NO3 | CID 6947 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. This compound | 611-07-4 [chemicalbook.com]

- 9. Phenol, 2-nitro- [webbook.nist.gov]

- 10. Phenol, 4-nitro- [webbook.nist.gov]

- 11. Phenol, 4-nitro- [webbook.nist.gov]

- 12. researchgate.net [researchgate.net]

- 13. Determination of heats of sublimation of organic compounds by a mass spectrometric–knudsen effusion method - Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases (RSC Publishing) [pubs.rsc.org]

- 14. Knudsen Effusion Mass Spectrometer (Centre for Atmospheric Science - The University of Manchester) [cas.manchester.ac.uk]

- 15. pubs.aip.org [pubs.aip.org]

- 16. amt.copernicus.org [amt.copernicus.org]

- 17. msinstruments.us [msinstruments.us]

- 18. pubs.acs.org [pubs.acs.org]

- 19. arxiv.org [arxiv.org]

- 20. researchgate.net [researchgate.net]

- 21. [PDF] Development of density functionals for thermochemical kinetics. | Semantic Scholar [semanticscholar.org]

- 22. chemrxiv.org [chemrxiv.org]

- 23. Hierarchy of Commonly Used DFT Methods for Predicting the Thermochemistry of Rh-Mediated Chemical Transformations - PMC [pmc.ncbi.nlm.nih.gov]

- 24. chem.libretexts.org [chem.libretexts.org]

- 25. api.pageplace.de [api.pageplace.de]

Methodological & Application

Synthesis of 7-chloro-2H-1,4-benzoxazin-3(4H)-one: An Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of 7-chloro-2H-1,4-benzoxazin-3(4H)-one, a valuable heterocyclic scaffold in medicinal chemistry, starting from 5-chloro-2-nitrophenol. The synthesis is a two-step process involving the reduction of the nitro group followed by a cyclization reaction.

Introduction

7-chloro-2H-1,4-benzoxazin-3(4H)-one and its derivatives are important structural motifs found in a variety of biologically active compounds. Their synthesis is of significant interest to researchers in drug discovery and development. The following protocols provide two established methods for the initial reduction step and a reliable method for the subsequent cyclization to yield the target compound.

Overall Synthesis Pathway

The synthesis of 7-chloro-2H-1,4-benzoxazin-3(4H)-one from this compound proceeds through a two-step sequence:

-

Reduction: The nitro group of this compound is reduced to an amine to form 2-amino-5-chlorophenol.

-

Cyclization: The resulting 2-amino-5-chlorophenol is then cyclized with a suitable two-carbon electrophile, such as chloroacetyl chloride or ethyl chloroacetate, to form the final product.

Experimental Protocols

Step 1: Synthesis of 2-amino-5-chlorophenol

Two effective methods for the reduction of this compound are provided below.

Method A: Reduction with Iron Powder

This method utilizes iron powder in the presence of an ammonium chloride solution as a cost-effective and efficient reducing system.

Protocol:

-

In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1.0 eq) in a 1:1 mixture of ethanol and water.

-

To this solution, add iron powder (5.0 eq) and ammonium chloride (5.2 eq).

-

Heat the reaction mixture to reflux and maintain for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Filter the mixture through a pad of celite to remove the iron salts. Wash the filter cake with ethanol.

-

Concentrate the filtrate under reduced pressure to remove the ethanol.

-

The resulting aqueous residue can be extracted with ethyl acetate. The combined organic layers are then dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude product.

-

Purify the crude product by column chromatography on silica gel to afford 2-amino-5-chlorophenol.

Method B: Catalytic Hydrogenation

This method employs platinum on carbon (Pt/C) as a catalyst for the hydrogenation of the nitro group, which often results in very clean product formation.

Protocol:

-

Dissolve this compound (1.0 eq) in ethyl acetate in a suitable hydrogenation vessel.

-

Add 5% Platinum on Carbon (Pt/C) catalyst (typically 1-5 mol%).

-

Pressurize the vessel with hydrogen gas (e.g., 50 psi) and stir the mixture vigorously at room temperature.

-

Monitor the reaction by observing hydrogen uptake or by TLC analysis. The reaction is typically complete within 4-6 hours.

-

Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas (e.g., nitrogen or argon).

-

Filter the reaction mixture through a pad of celite to remove the catalyst. Wash the celite pad with ethyl acetate.

-

Concentrate the filtrate under reduced pressure to obtain 2-amino-5-chlorophenol. This product is often of high purity and may be used in the next step without further purification.

| Parameter | Method A: Iron Powder | Method B: Catalytic Hydrogenation |

| Starting Material | This compound | This compound |

| Reagents | Iron powder, Ammonium chloride | H₂, 5% Pt/C |

| Solvent | Ethanol/Water | Ethyl Acetate |

| Reaction Time | 2-3 hours | 4-6 hours |

| Yield | High | High |

| Purity | Good to Excellent after purification | Excellent, often used directly |

Table 1: Comparison of Reduction Protocols for 2-amino-5-chlorophenol Synthesis.

Step 2: Synthesis of 7-chloro-2H-1,4-benzoxazin-3(4H)-one

This protocol describes the cyclization of 2-amino-5-chlorophenol to the target benzoxazinone using ethyl chloroformate. An alternative using chloroacetyl chloride is also possible.

Protocol:

-

In a round-bottom flask, suspend 2-amino-5-chlorophenol (1.0 eq) and a base such as potassium carbonate (2.0-3.0 eq) or triethylamine (1.2-1.5 eq) in a suitable organic solvent like ethyl acetate or acetonitrile.

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add ethyl chloroformate (1.1-1.3 eq) dropwise to the stirred suspension.

-

After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux (typically 50-80 °C) for several hours (monitor by TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

If a solid precipitate has formed, it can be collected by filtration. Wash the solid with water and then a small amount of cold solvent to remove impurities.

-

If no precipitate forms, the reaction mixture should be quenched with water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-